molecular formula C5H10O3S B2493727 3-Methanesulfonylbutan-2-one CAS No. 855280-05-6

3-Methanesulfonylbutan-2-one

Cat. No.: B2493727
CAS No.: 855280-05-6
M. Wt: 150.19
InChI Key: MJYQEZPRSQWMAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylbutan-2-one typically involves the sulfonylation of butanone derivatives. One common method is the reaction of 3-butanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonylbutan-2-one involves its interaction with various molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities and applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybutan-2-one: Similar in structure but with a methoxy group instead of a sulfonyl group.

    3-Methylsulfonylpropan-2-one: Similar but with a different carbon chain length.

    2-Butanone: The parent compound without the sulfonyl group.

Uniqueness

3-Methanesulfonylbutan-2-one is unique due to its sulfonyl functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

3-methylsulfonylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-4(6)5(2)9(3,7)8/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYQEZPRSQWMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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